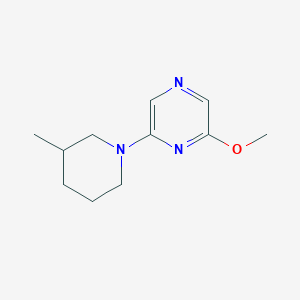

![molecular formula C11H13F3N2O B6459889 2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine CAS No. 2549007-58-9](/img/structure/B6459889.png)

2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The azetidine ring is substituted with a trifluoroethyl group, which contains three fluorine atoms, known for their high electronegativity. The pyridine ring is substituted with a methyl group and an oxygen-linked azetidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the trifluoroethyl group. The pyridine ring could be formed separately, with the methyl group added in a substitution reaction. The two rings could then be linked through a nucleophilic substitution reaction involving the oxygen atom .Molecular Structure Analysis

The presence of the azetidine and pyridine rings would impart a degree of rigidity to the molecule. The electronegative fluorine atoms in the trifluoroethyl group could result in a polar bond, which might influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and pyridine rings, as well as the trifluoroethyl group. The pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The azetidine ring might be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Factors such as its polarity, size, shape, and the presence of the trifluoroethyl group could influence properties like solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique

Pharmaceutical Applications

The trifluoromethyl group, which is present in “2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine”, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological properties of drugs, making them more effective. The compound could potentially be used in the synthesis of new drugs .

Treatment of Idiopathic Pulmonary Fibrosis

A compound similar to “2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine” has been designated by the FDA for the treatment of Idiopathic Pulmonary Fibrosis . This suggests that “2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine” could potentially have applications in the treatment of this disease.

Synthesis of Bioactive Compounds

The compound could be used in the synthesis of bioactive compounds. For instance, it could be used to produce indole derivatives, which have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

2-methyl-6-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-8-3-2-4-10(15-8)17-9-5-16(6-9)7-11(12,13)14/h2-4,9H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNZAGIRWVELIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CN(C2)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

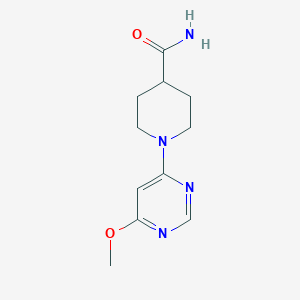

![2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride](/img/structure/B6459817.png)

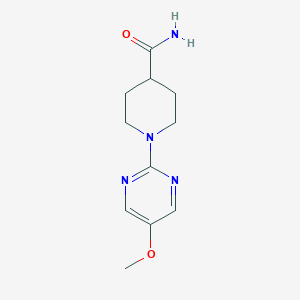

![2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459823.png)

![(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B6459829.png)

![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6459834.png)

![2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6459835.png)

![3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine](/img/structure/B6459837.png)

![4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B6459852.png)

![6-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459870.png)

![4,5-dimethyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459877.png)

![4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6459885.png)

![3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine](/img/structure/B6459890.png)